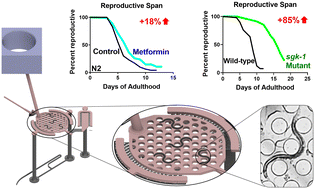CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
Lab on a Chip Pub Date: 2023-05-08 DOI: 10.1039/D3LC00028A
Abstract
The potential to carry out high-throughput assays in a whole organism in a small space is one of the benefits of C. elegans, but worm assays often require a large sample size with frequent physical manipulations, rendering them highly labor-intensive. Microfluidic assays have been designed with specific questions in mind, such as analysis of behavior, embryonic development, lifespan, and motility. While these devices have many advantages, current technologies to automate worm experiments have several limitations that prevent widespread adoption, and most do not allow analyses of reproduction-linked traits. We developed a miniature C. elegans lab-on-a-chip device, CeLab, a reusable, multi-layer device with 200 separate incubation arenas that allows progeny removal, to automate a variety of worm assays on both individual and population levels. CeLab enables high-throughput simultaneous analysis of lifespan, reproductive span, and progeny production, refuting assumptions about the disposable soma hypothesis. Because CeLab chambers require small volumes, the chip is ideal for drug screens; we found that drugs previously shown to increase lifespan also increase reproductive span, and we discovered that low-dose metformin increases both. CeLab reduces the limitations of escaping and matricide that typically limit plate assays, revealing that feeding with heat-killed bacteria greatly extends lifespan and reproductive span of mated animals. CeLab allows tracking of life history traits of individuals, which revealed that the nutrient-sensing mTOR pathway mutant, sgk-1, reproduces nearly until its death. These findings would not have been possible to make in standard plate assays, in low-throughput assays, or in normal population assays.


Recommended Literature
- [1] Inside back cover
- [2] Synergistic effect of graphene as a co-catalyst for enhanced daylight-induced photocatalytic activity of Zn0.5Cd0.5S synthesized via an improved one-pot co-precipitation-hydrothermal strategy†
- [3] Reviews of books
- [4] Investigating the effect of MnO2 band gap in hybrid MnO2–Au materials over the SPR-mediated activities under visible light†
- [5] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [6] Independent tuning of multiple biomaterial properties using protein engineering†
- [7] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy
- [8] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [9] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡
- [10] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 16187-03-4
-
CAS no.: 121578-13-0
-
CAS no.: 121343-59-7
-
CAS no.: 124387-19-5
-
CAS no.: 13650-70-9









